molecular formula C30H31N5O B11302422 3,5-Dimethyl-7-{4-[2-(1-naphthyloxy)ethyl]piperazin-1-yl}-2-phenylpyrazolo[1,5-a]pyrimidine

3,5-Dimethyl-7-{4-[2-(1-naphthyloxy)ethyl]piperazin-1-yl}-2-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11302422
M. Wt: 477.6 g/mol
InChI Key: QJNVOGGIBHDVLE-UHFFFAOYSA-N
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Description

3,5-Dimethyl-7-{4-[2-(1-naphthyloxy)ethyl]piperazin-1-yl}-2-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-7-{4-[2-(1-naphthyloxy)ethyl]piperazin-1-yl}-2-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrimidine structure, followed by the introduction of the phenyl, dimethyl, and piperazinyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of carbon-carbon and carbon-nitrogen bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-7-{4-[2-(1-naphthyloxy)ethyl]piperazin-1-yl}-2-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3,5-Dimethyl-7-{4-[2-(1-naphthyloxy)ethyl]piperazin-1-yl}-2-phenylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-7-{4-[2-(1-naphthyloxy)ethyl]piperazin-1-yl}-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-Dimethyl-7-{4-[2-(1-naphthyloxy)ethyl]piperazin-1-yl}-2-phenylpyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. Examples include:

  • 3,5-Dimethyl-7-{4-[2-(1-phenoxy)ethyl]piperazin-1-yl}-2-phenylpyrazolo[1,5-a]pyrimidine
  • 3,5-Dimethyl-7-{4-[2-(1-biphenyloxy)ethyl]piperazin-1-yl}-2-phenylpyrazolo[1,5-a]pyrimidine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C30H31N5O

Molecular Weight

477.6 g/mol

IUPAC Name

3,5-dimethyl-7-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C30H31N5O/c1-22-21-28(35-30(31-22)23(2)29(32-35)25-10-4-3-5-11-25)34-17-15-33(16-18-34)19-20-36-27-14-8-12-24-9-6-7-13-26(24)27/h3-14,21H,15-20H2,1-2H3

InChI Key

QJNVOGGIBHDVLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCOC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6)C

Origin of Product

United States

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